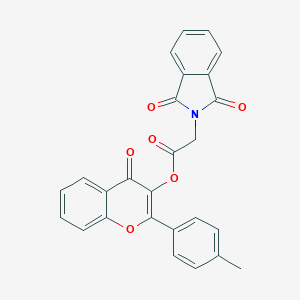![molecular formula C19H13FN2O2S B254650 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. PNU-74654 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of DNA-PK, which is a key enzyme involved in the NHEJ pathway of DNA repair. DNA-PK is responsible for repairing double-stranded breaks in DNA, which can be caused by radiation therapy or chemotherapy. Inhibition of DNA-PK leads to an accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy. Additionally, DNA-PK has been shown to play a role in the regulation of gene expression and cell cycle progression, making it a potential target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit DNA-PK activity in vitro and in vivo, leading to an accumulation of DNA damage and increased sensitivity to radiation therapy and chemotherapy. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potency and selectivity for DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in cancer and neurodegenerative diseases. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment. One limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could be further developed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies could also be conducted to investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide and its potential role in regulating gene expression and cell cycle progression.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with 3-methyl-2-benzofuran-1,4-dione. The final product is obtained by reacting the intermediate compound with acetic anhydride. The yield of the synthesis process is approximately 50% with a purity of 99%.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. The inhibition of DNA-PK has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as DNA-PK has been implicated in the pathogenesis of these diseases.
Propiedades
Nombre del producto |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
|---|---|
Fórmula molecular |
C19H13FN2O2S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-11-14-4-2-3-5-16(14)24-17(11)18(23)22-19-21-15(10-25-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,21,22,23) |
Clave InChI |
ILVSGXQMLFJSJS-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)


![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)